molecular formula C13H15NO4 B1335177 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid CAS No. 876890-63-0

2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

Cat. No. B1335177
M. Wt: 249.26 g/mol
InChI Key: BRKAIKMVNULTPQ-UHFFFAOYSA-N
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Description

The compound 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected for the compound . For instance, the first paper examines the structural properties of a benzimidazole derivative, which shares the benzoic acid moiety with our compound of interest . The second paper discusses the synthesis of a benzoic acid derivative, which could offer parallels in the synthesis approach for the compound .

Synthesis Analysis

While the exact synthesis of 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is not detailed in the provided papers, the synthesis of related compounds can be informative. The second paper describes a method for preparing a labeled benzoic acid derivative, starting from an aniline derivative and proceeding through esterification and coupling reactions . This suggests that similar methods could potentially be applied to synthesize the compound of interest, possibly involving the formation of an amide bond with the tetrahydrofuran moiety.

Molecular Structure Analysis

The first paper provides a detailed analysis of the molecular structure of a benzimidazole derivative using spectral methods and X-ray crystallography . Although the compound studied is not the same, the methods described could be applicable to determining the structure of 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid. Techniques such as X-ray crystallography could elucidate the crystal structure, while quantum mechanical calculations could predict energies, geometries, and other properties.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid. However, the first paper's discussion of the biological activity of a benzimidazole derivative suggests that the compound of interest may also exhibit biological activity, potentially as an antibacterial agent . The chemical reactivity could be inferred from the functional groups present in the molecule, such as the amide and carboxylic acid groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid are not directly reported in the papers. However, the first paper's use of DFT calculations to predict vibrational and NMR spectroscopy data for a related compound indicates that similar computational methods could be used to predict the properties of the compound . The presence of specific functional groups in the molecule would suggest certain solubility characteristics, acidity, and potential for hydrogen bonding.

Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal are crucial for flavor in various food products. Their production and degradation from amino acids have been extensively studied. Understanding the pathways for generating these flavor compounds is vital for controlling their levels in food products (Smit, Engels, & Smit, 2009).

Antituberculosis Activity of Organotin(IV) Complexes

Organotin(IV) complexes exhibit significant antituberculosis activity. Compounds like mefenamic acid, 2-[(2,6-dimethylphenyl)amino]benzoic acid, and others have been scrutinized against Mycobacterium tuberculosis H37Rv. The antituberculosis activity is influenced by the ligand environment, the structure of the compound, and the organic groups attached to tin (Iqbal, Ali, & Shahzadi, 2015).

Nitisinone Degradation and By-products

Nitisinone's stability and degradation pathways were studied using LC-MS/MS. The stability increases with pH, and at pH similar to human gastric juice, two major degradation products, 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, are formed, offering insights into the risks and benefits of its medical application (Barchańska et al., 2019).

Methyl-2-formyl Benzoate in Pharmaceutical Applications

Methyl-2-formyl benzoate, known for various pharmacological activities, is a significant structure in organic synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a versatile substrate used in the preparation of medical products, highlighting its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Salicylic Acid Derivatives for Drug Development

Salicylic acid derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid show promise as potential alternatives to acetylsalicylic acid due to their COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. They are being explored for "new" drug development, emphasizing the discovery, potential activity, benefits, and possible molecular mechanisms of regulations in health and disease (Tjahjono et al., 2022).

properties

IUPAC Name

2-methyl-3-(oxolane-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKAIKMVNULTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390291
Record name STK277154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

CAS RN

876890-63-0
Record name STK277154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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